An In-depth Technical Guide to the Physicochemical Properties of 5-(Benzyloxy)pyrimidine-4-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 5-(Benzyloxy)pyrimidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 5-(Benzyloxy)pyrimidine-4-carboxylic acid. As a member of the pyrimidine class of molecules, which are of significant interest in medicinal chemistry, a thorough understanding of its fundamental characteristics is crucial for its potential application in drug discovery and development. This document delves into the structural features, predicted physicochemical parameters, and potential synthetic pathways of 5-(Benzyloxy)pyrimidine-4-carboxylic acid. Furthermore, it offers detailed, field-proven experimental protocols for the determination of its key properties, including acid dissociation constant (pKa), aqueous solubility, melting point, and crystal structure. This guide is intended to be a valuable resource for researchers, enabling a deeper understanding and facilitating the exploration of this compound's therapeutic potential.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules, most notably as a core component of the nucleobases uracil, thymine, and cytosine in nucleic acids.[1] This inherent biological relevance has made pyrimidine derivatives a cornerstone of medicinal chemistry and drug development.[1] The versatility of the pyrimidine ring allows for substitution at various positions, leading to a diverse range of pharmacological activities. Indeed, pyrimidine-containing compounds have been successfully developed as anticancer, antiviral, antibacterial, and anti-inflammatory agents.
The subject of this guide, 5-(Benzyloxy)pyrimidine-4-carboxylic acid, incorporates several key structural features that suggest potential biological relevance. The benzyloxy group can influence lipophilicity and may engage in specific binding interactions with biological targets. The carboxylic acid moiety provides a handle for salt formation, influencing solubility and formulation characteristics, and can act as a key hydrogen bonding group in receptor binding. A comprehensive understanding of the physicochemical properties of this molecule is therefore the first critical step in unlocking its potential.
Chemical Identity and Structure
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IUPAC Name: 5-(Benzyloxy)pyrimidine-4-carboxylic acid
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CAS Number: 1782229-88-2[2]
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Molecular Formula: C₁₂H₁₀N₂O₃[2]
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Molecular Weight: 230.22 g/mol [2]
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Chemical Structure:
Figure 1: 2D Structure of 5-(Benzyloxy)pyrimidine-4-carboxylic acid.
Physicochemical Properties: A Quantitative Overview
To date, there is a lack of experimentally determined physicochemical data for 5-(Benzyloxy)pyrimidine-4-carboxylic acid in the public domain. However, computational methods provide valuable initial estimates for key parameters essential for drug discovery and development.
| Property | Predicted Value | Data Source |
| pKa | Not available | - |
| LogP | 1.75 | ChemScene[2] |
| Topological Polar Surface Area (TPSA) | 72.31 Ų | ChemScene[2] |
| Hydrogen Bond Donors | 1 | ChemScene[2] |
| Hydrogen Bond Acceptors | 4 | ChemScene[2] |
| Rotatable Bonds | 4 | ChemScene[2] |
| Aqueous Solubility | Not available | - |
| Melting Point | Not available | - |
Note: The values presented in this table are computationally predicted and should be confirmed through experimental validation.
Proposed Synthesis Pathway
Figure 2: Proposed synthetic workflow for 5-(Benzyloxy)pyrimidine-4-carboxylic acid.
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 5-(Benzyloxy)pyrimidine-4-carboxylic acid. These protocols are based on standard, well-established techniques in the field of pharmaceutical sciences.
Determination of Acid Dissociation Constant (pKa)
The pKa is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and binding to biological targets. Potentiometric titration is a robust and widely used method for pKa determination.
Principle: A solution of the compound is titrated with a standardized solution of a strong base (or acid), and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the concentrations of the acidic and basic forms of the molecule are equal, which corresponds to the midpoint of the titration curve.
Experimental Protocol: Potentiometric Titration
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Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of 5-(Benzyloxy)pyrimidine-4-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 methanol/water) to ensure complete dissolution.
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Calibration of the pH Meter: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa of the analyte.
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Titration Setup: Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a micro-burette containing a standardized solution of 0.1 M sodium hydroxide.
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Titration: Add the sodium hydroxide solution in small, precise increments (e.g., 0.02-0.05 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
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Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The equivalence point is determined from the inflection point of the curve. The pKa is the pH value at the half-equivalence point.
Figure 3: Workflow for pKa determination by potentiometric titration.
Determination of Aqueous Solubility
Aqueous solubility is a crucial determinant of a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.
Principle: An excess amount of the solid compound is equilibrated with a specific volume of an aqueous buffer at a constant temperature. After equilibrium is reached, the solid is separated, and the concentration of the dissolved compound in the supernatant is quantified.
Experimental Protocol: Shake-Flask Method
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Preparation: Add an excess amount of solid 5-(Benzyloxy)pyrimidine-4-carboxylic acid to a series of vials containing a buffered aqueous solution at different pH values (e.g., pH 2, 5, and 7.4).
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Equilibration: Seal the vials and agitate them in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the solid.
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Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Quantification: A standard calibration curve of the compound in the same buffer system is used to determine the concentration in the samples.
Figure 4: Workflow for aqueous solubility determination by the shake-flask method.
Determination of Melting Point
The melting point is a fundamental physical property that provides information about the purity and crystalline form of a compound. Differential Scanning Calorimetry (DSC) is a modern and precise method for its determination.
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. When the sample melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
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Sample Preparation: Accurately weigh a small amount (1-5 mg) of 5-(Benzyloxy)pyrimidine-4-carboxylic acid into an aluminum DSC pan.
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Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
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Data Acquisition: Record the heat flow as a function of temperature.
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Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the resulting thermogram. The peak area can be integrated to determine the heat of fusion.
Figure 5: Workflow for melting point determination by DSC.
Determination of Crystal Structure
Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This information is invaluable for understanding intermolecular interactions and for structure-based drug design.
Principle: A single crystal of the compound is irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. The positions and intensities of the diffracted spots are used to calculate an electron density map, from which the atomic positions can be determined.
Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)
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Crystal Growth: Grow single crystals of 5-(Benzyloxy)pyrimidine-4-carboxylic acid of suitable size and quality (typically 0.1-0.3 mm in all dimensions). This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
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Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.
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Data Collection: Place the mounted crystal in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern is collected at various orientations.
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Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and structural parameters.
Figure 6: Workflow for crystal structure determination by SCXRD.
Potential Applications and Future Directions
While specific biological activity data for 5-(Benzyloxy)pyrimidine-4-carboxylic acid is not yet published, the broader class of pyrimidine derivatives has shown significant promise in various therapeutic areas. Notably, substituted pyrimidines have been investigated as inhibitors of various kinases, which are key targets in oncology. The structural features of 5-(Benzyloxy)pyrimidine-4-carboxylic acid make it an interesting candidate for screening against a panel of kinases and other enzymes.
Future research should focus on the experimental validation of the predicted physicochemical properties outlined in this guide. A robust and scalable synthetic route needs to be established to provide sufficient material for biological screening. Subsequent in vitro and in vivo studies will be necessary to elucidate the pharmacological profile of this compound and determine its potential as a lead molecule for drug development.
References
- Jain, A. K., et al. (2006). The pyrimidine-a versatile scaffold for the development of potent therapeutic agents. Current Medicinal Chemistry, 13(28), 3395-3435.
